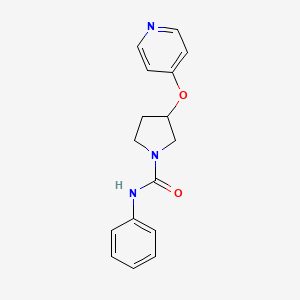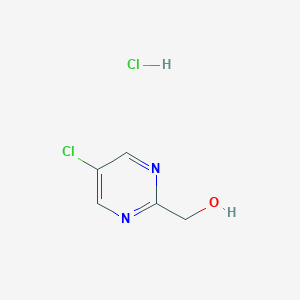![molecular formula C19H13FN4OS B2537357 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone CAS No. 894059-16-6](/img/structure/B2537357.png)
2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . It has been studied for its potential as a c-Met inhibitor, which is significant in the field of cancer research . c-Met/HGF overexpression has been detected in many human malignancies including tumors which are resistant to anticancer therapy .
Synthesis Analysis
The synthesis of this compound involved a series of CH2-/CF2-linked triazolotriazines . The synthesis process was designed to eliminate the OCH2-related metabolic deficiency of a previously reported triazolotriazine .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine core, which is linked to a phenyl group via a sulfur atom . It also contains a fluorophenyl group .Aplicaciones Científicas De Investigación
Anticancer and Antitumor Activity
A significant application of compounds related to 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone is in anticancer and antitumor research. Studies have found that derivatives of this compound show potential anticancer activity. For example, derivatives have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some showing cytotoxic effects and promising activity (I. Tumosienė et al., 2020). Additionally, studies have synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which exhibited moderate to good antiproliferative potency against cancerous cell lines (D. Chowrasia et al., 2017).
Antioxidant Properties
This compound and its derivatives have also been explored for their antioxidant properties. Research shows that certain derivatives exhibit significant antioxidant activities, which could be beneficial in various therapeutic applications (I. Tumosienė et al., 2020; D. Sunil et al., 2010).
Antiviral Activity
Some derivatives of this chemical structure have shown promising antiviral activity. For instance, compounds have been identified with significant effects against hepatitis-A virus, demonstrating the potential for antiviral drug development (A. H. Shamroukh & Mohamed. A. Ali, 2008).
Synthesis and Structural Studies
The synthesis and structural analysis of such compounds are essential for understanding their chemical behavior and potential applications. Research includes the synthesis of various derivatives and their characterization using different techniques, contributing to the broader understanding of their properties (R. Aggarwal et al., 2019; Hamdi Hamid Sallam et al., 2021).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screening of these compounds are crucial for predicting their biological activity and potential as therapeutic agents. Such studies provide insights into the binding energies of the compounds with target proteins, further advancing their pharmaceutical applications (E. M. Flefel et al., 2018).
Mecanismo De Acción
Target of Action
Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of these compounds often involves interactions with specific target receptors. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .
Biochemical Pathways
The affected pathways can be diverse, depending on the specific targets of the compound. For example, some compounds in this class have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could result in decreased activity of that enzyme and changes in the biochemical pathways it is involved in .
Direcciones Futuras
This compound has shown significant promise in preclinical studies, demonstrating potent anti-proliferative activities and favorable pharmacokinetic properties . As such, it has been selected as a drug candidate for further preclinical investigation . Future research will likely focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.
Propiedades
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-15-8-6-13(7-9-15)16-10-11-18-21-22-19(24(18)23-16)26-12-17(25)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSACODTKREEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2537278.png)
![3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide](/img/structure/B2537280.png)
![2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2537281.png)
![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2537283.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2537286.png)
![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2537289.png)


![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride](/img/structure/B2537295.png)
